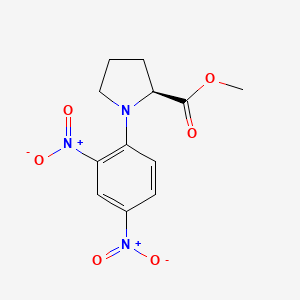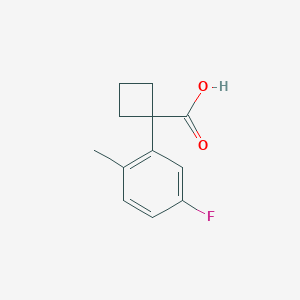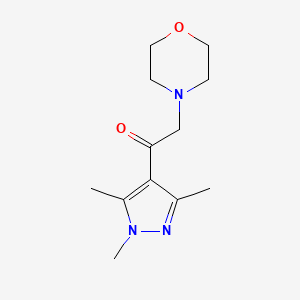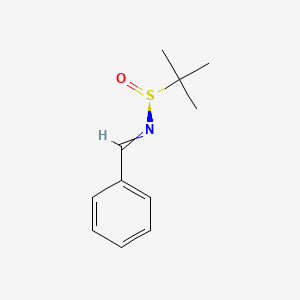
2-Oxopentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxopentanamide can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 2-oxopentanoate with ammonia in methanol solution. This reaction proceeds under mild conditions and yields this compound as the primary product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Oxopentanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pentanoic acid derivatives.
Reduction: Pentanamine or pentanol derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-Oxopentanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Oxopentanamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, disrupting metabolic pathways and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Oxobutanoic Acid: Similar in structure but with a shorter carbon chain.
2-Cyano-5-oxopentanoic Acid: Contains a cyano group, making it more reactive in certain chemical reactions.
2-Oxopropanamide: Another similar compound with a shorter carbon chain and different reactivity.
Uniqueness
2-Oxopentanamide is unique due to its specific carbonyl and amide functional groups, which confer distinct chemical properties and reactivity. Its intermediate chain length also makes it versatile for various synthetic applications, distinguishing it from shorter or longer chain analogs.
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
2-oxopentanamide |
InChI |
InChI=1S/C5H9NO2/c1-2-3-4(7)5(6)8/h2-3H2,1H3,(H2,6,8) |
InChI Key |
BHHGIAPANGMGNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid](/img/structure/B11723151.png)











